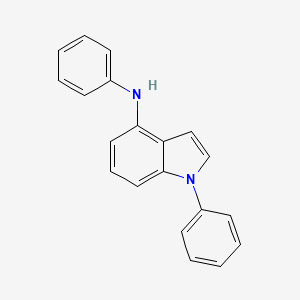![molecular formula C12H9N3O4 B12105634 3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 25657-05-0](/img/structure/B12105634.png)
3-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Nitrophenylazo)-catechol is an organic compound characterized by the presence of both a nitrophenylazo group and a catechol moiety. This compound is part of the azo dye family, known for their vivid colors and applications in various industries. The structure of 4-(4-Nitrophenylazo)-catechol consists of a catechol ring bonded to a nitrophenylazo group, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenylazo)-catechol typically involves the diazotization of 4-nitroaniline followed by coupling with catechol. The reaction conditions generally include:
Diazotization: 4-nitroaniline is treated with sodium nitrite in an acidic medium (usually hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with catechol in an alkaline medium (such as sodium hydroxide) to form 4-(4-Nitrophenylazo)-catechol.
Industrial Production Methods: Industrial production of 4-(4-Nitrophenylazo)-catechol follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature, pH, and reactant concentrations.
- Implementation of purification steps such as recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions: 4-(4-Nitrophenylazo)-catechol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: The catechol moiety can be oxidized to quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The azo group can participate in electrophilic substitution reactions, where the nitrophenylazo group can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Electrophilic reagents like halogens or sulfonic acids.
Major Products:
Reduction: 4-(4-Aminophenylazo)-catechol.
Oxidation: 4-(4-Nitrophenylazo)-quinone.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(4-Nitrophenylazo)-catechol has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions and other substances due to its colorimetric properties.
Biology: Employed in enzyme-linked immunosorbent assays (ELISA) as a chromogenic agent.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the dye industry for coloring textiles and inks, and in environmental monitoring as a pH indicator.
作用机制
The mechanism of action of 4-(4-Nitrophenylazo)-catechol involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, proteins, and enzymes, altering their activity.
Pathways Involved: The azo group can undergo reduction or oxidation, leading to changes in the compound’s electronic structure and reactivity. These changes can affect the binding affinity and specificity towards different molecular targets.
相似化合物的比较
4-(4-Nitrophenylazo)-resorcinol: Similar structure but with a resorcinol moiety instead of catechol.
4-(4-Nitrophenylazo)-1-naphthol: Contains a naphthol group, leading to different chemical properties.
4-(4-Nitrophenylazo)-aniline: Features an aniline group, affecting its reactivity and applications.
Uniqueness: 4-(4-Nitrophenylazo)-catechol is unique due to the presence of both catechol and nitrophenylazo groups, which confer distinct chemical reactivity and versatility in applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it valuable in multiple fields of research and industry.
属性
CAS 编号 |
25657-05-0 |
|---|---|
分子式 |
C12H9N3O4 |
分子量 |
259.22 g/mol |
IUPAC 名称 |
3-[(4-nitrophenyl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H9N3O4/c16-11-3-1-2-10(12(11)17)14-13-8-4-6-9(7-5-8)15(18)19/h1-7,16-17H |
InChI 键 |
UIACMYNBSRPTQX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)O)O)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-3-(3'-Acetyl-[1,1'-biphenyl]-4-yl)-2-aminopropanoic acid hydrochloride](/img/structure/B12105556.png)



![4H-1-Benzopyran-4-one,5-(acetyloxy)-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-7-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-a-L-mannopyranosyl)oxy]-(9CI)](/img/structure/B12105607.png)



![7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile](/img/structure/B12105628.png)
![3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12105630.png)

![Methyl 1-benzyl-4-[6-(3-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-1-yl)-2-fluoropyridin-3-yl]pyrrolidine-3-carboxylate](/img/structure/B12105645.png)
![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol](/img/structure/B12105656.png)

